7-chloro-2-methyl-1H-indole-3-carbaldehyde

Vue d'ensemble

Description

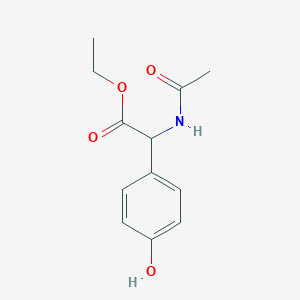

7-chloro-2-methyl-1H-indole-3-carbaldehyde is a derivative of 1H-indole-3-carboxaldehyde . It is a key intermediate for the preparation of biologically active compounds and indole alkaloids .

Molecular Structure Analysis

The molecular formula of 7-chloro-2-methyl-1H-indole-3-carbaldehyde is C10H8ClNO . Its InChI code is 1S/C10H8ClNO/c1-6-8(5-13)7-3-2-4-9(11)10(7)12-6/h2-5,12H,1H3 . The molecular weight is 193.63 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving 7-chloro-2-methyl-1H-indole-3-carbaldehyde are not detailed in the literature, it’s known that 1H-indole-3-carboxaldehyde and its derivatives, which include 7-chloro-2-methyl-1H-indole-3-carbaldehyde, are important precursors for the synthesis of diverse heterocyclic derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-chloro-2-methyl-1H-indole-3-carbaldehyde include a molecular weight of 193.63 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its rotatable bond count is 1 . The exact mass and monoisotopic mass are 193.0294416 g/mol . The compound has a topological polar surface area of 32.9 Ų .Applications De Recherche Scientifique

Synthesis and Classification of Indoles

Indole derivatives, including 7-chloro-2-methyl-1H-indole-3-carbaldehyde, play a crucial role in organic synthesis and are fundamental to a variety of biological compounds. A comprehensive review by Taber and Tirunahari (2011) in Tetrahedron presents a classification system for indole syntheses, which is essential for understanding the diverse methodologies applied in creating indole compounds. This system aids in classifying new approaches to indole construction, thereby facilitating the discovery of current and historical strategies within this domain of organic chemistry. The review emphasizes the importance of strategic approaches in indole synthesis, highlighting nine distinct methods that cover various bond formations within the indole ring. Such a classification system is instrumental for chemists aiming to develop new indole derivatives or modify existing ones, including 7-chloro-2-methyl-1H-indole-3-carbaldehyde, for research and industrial applications (Taber & Tirunahari, 2011).

Polymerization of Aldehydes

The polymerization of aldehydes, including those similar to 7-chloro-2-methyl-1H-indole-3-carbaldehyde, has been extensively reviewed by Kubisa et al. (1980) in Polymer. This review focuses on the polymerization processes of higher aliphatic and branched aldehydes, outlining the mechanisms, thermodynamics, and stereochemistry of these reactions. The insights into the polymerization of substituted aldehydes provide a foundation for understanding the potential applications of 7-chloro-2-methyl-1H-indole-3-carbaldehyde in material science, especially in the development of polymers with specific properties. The review also discusses the practical applications of these polymers, indicating the relevance of such research in the creation of innovative materials (Kubisa et al., 1980).

Aza-alkylation of Indoles

The aza-alkylation of indoles at the C3 position, a reaction relevant to compounds like 7-chloro-2-methyl-1H-indole-3-carbaldehyde, is detailed in a review by Bonandi et al. (2020) in Organic & Biomolecular Chemistry. This process enables the introduction of a differently substituted aminomethyl group, creating a new stereogenic center. The review covers various catalysts that facilitate the formation of reactive iminium species from indoles, aldehydes, and amines, leading to stereoselective outcomes. Such reactions are pivotal for synthesizing complex indole-based structures with potential pharmaceutical applications, underlining the importance of 7-chloro-2-methyl-1H-indole-3-carbaldehyde in medicinal chemistry research (Bonandi et al., 2020).

Knoevenagel Condensation in Anticancer Agents

The role of Knoevenagel condensation in synthesizing biologically active molecules, particularly anticancer agents, is explored by Tokala et al. (2022) in ChemMedChem. This reaction, which could involve derivatives such as 7-chloro-2-methyl-1H-indole-3-carbaldehyde, facilitates the creation of α, β-unsaturated ketones/carboxylic acids. The review highlights the application of Knoevenagel condensation in generating compounds with significant anticancer activity, emphasizing the potential of 7-chloro-2-methyl-1H-indole-3-carbaldehyde in drug discovery and development. The synthesis strategies and biological evaluations discussed in this review underscore the importance of this chemical reaction in advancing cancer therapeutics (Tokala et al., 2022).

Orientations Futures

Future research could focus on the synthesis methods and potential applications of 7-chloro-2-methyl-1H-indole-3-carbaldehyde. Given its role as a key intermediate in the preparation of biologically active compounds and indole alkaloids , it could have significant potential in the development of new pharmaceuticals and other products.

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific target and the context within the cell.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely and would depend on the specific biological context.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

7-chloro-2-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-8(5-13)7-3-2-4-9(11)10(7)12-6/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGLFHTTZBZNMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301255754 | |

| Record name | 7-Chloro-2-methyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-2-methyl-1H-indole-3-carbaldehyde | |

CAS RN |

117752-77-9 | |

| Record name | 7-Chloro-2-methyl-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117752-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-methyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![alpha-D-Galactopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranosyl]-](/img/structure/B3217250.png)

![N-phenethyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B3217252.png)

![1-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methanamine](/img/structure/B3217266.png)

![2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride](/img/structure/B3217270.png)

![2-(4-Benzoylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3217339.png)